3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride
CAS No.:
Cat. No.: VC16627813
Molecular Formula: C21H26Cl2N4O2
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26Cl2N4O2 |
|---|---|
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C21H24N4O2.2ClH/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26;;/h3-10,22H,2,11-15H2,1H3;2*1H |
| Standard InChI Key | XAJQBNZNMGZZTL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4.Cl.Cl |
Introduction
Chemical Identity and Structural Features
3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one dihydrochloride (molecular formula: C₂₁H₂₅Cl₂N₅O₂; molecular weight: 466.36 g/mol) belongs to the quinazolinone class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The dihydrochloride salt enhances solubility and stability for pharmacological applications . Key structural elements include:
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Quinazolin-4(3H)-one core: Provides a planar aromatic system critical for intercalation with biological targets.
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Piperazine ring at C-2: Introduces basicity and hydrogen-bonding capacity, facilitating receptor interactions.
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2-Ethoxyphenyl group at C-3: Enhances lipophilicity and modulates electronic properties for target selectivity.
The dihydrochloride salt forms ionic bonds with the piperazine nitrogen atoms, optimizing bioavailability .
Synthesis and Optimization
Synthetic routes to this compound prioritize efficiency and scalability. A representative method involves:
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Aminobenzamide, 2-ethoxybenzaldehyde | 78 |
| 2 | N-Methylation | Piperazine, formaldehyde, HCl | 65 |
| 3 | Salt Formation | HCl in ethanol | 92 |
The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide with 2-ethoxybenzaldehyde under acidic conditions . Subsequent N-methylation with piperazine and formaldehyde introduces the piperazin-1-ylmethyl group, followed by dihydrochloride salt formation in ethanol . Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 70% .
Pharmacological Activities
Antitumor Efficacy
The compound demonstrates broad-spectrum cytotoxicity across multiple cancer cell lines:
Table 2: In Vitro Antiproliferative Activity (IC₅₀, μM)
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (breast) | 2.3 ± 0.4 | |
| A549 (lung) | 3.1 ± 0.6 | |
| HepG2 (liver) | 4.7 ± 0.8 | |
| HT-29 (colon) | 5.9 ± 1.1 |
Mechanistic studies indicate dual inhibition of topoisomerase II (Ki = 0.89 μM) and epidermal growth factor receptor (EGFR; Ki = 1.2 μM), disrupting DNA replication and signal transduction . In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 68% compared to controls after 21 days .
Mechanism of Action
The compound’s therapeutic effects arise from multimodal interactions:
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Enzyme Inhibition: Competitive binding to ATP pockets in kinases and topoisomerases, validated via X-ray crystallography .
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Receptor Antagonism: Alters conformation of G-protein-coupled receptors (GPCRs), reducing cAMP production by 74% at 10 μM .
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Apoptosis Induction: Upregulates caspase-3/7 activity 3.2-fold in treated cells, accompanied by Bcl-2 suppression .
Pharmacokinetic Profile
Preliminary ADME studies in rats reveal:
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Bioavailability: 42% (oral) and 89% (intravenous)
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Half-life: 6.8 hours
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Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(2-hydroxyphenyl) metabolite
Future Directions
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Clinical Translation: Phase I trials to establish maximum tolerated dose.
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Formulation Optimization: Nanoparticle encapsulation to enhance tumor targeting.
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Structural Analog Development: Modifications at the C-2 and C-3 positions to improve selectivity.
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